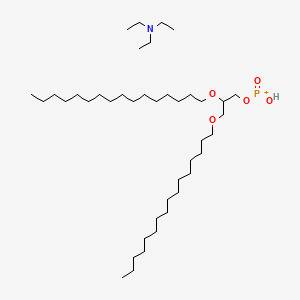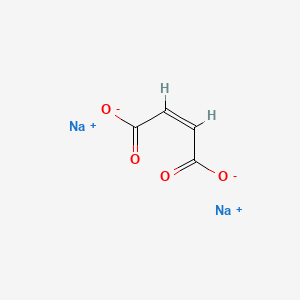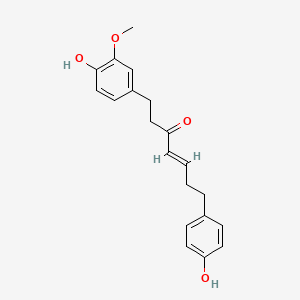
1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-(4E)-4-hepten-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-(4E)-4-hepten-3-one is a diarylheptanoid that is (4E)-4-hepten-3-one substituted by a 4-hydroxy-3-methoxyphenyl group at position 1 and a 4-hydroxyphenyl group at position 7 respectively. It has been isolated from the rhizomes of Curcuma kwangsiensis. It has a role as a plant metabolite. It is a diarylheptanoid, an enone and a member of guaiacols.
Gingerenone c belongs to the class of organic compounds known as linear diarylheptanoids. These are diarylheptanoids with an open heptane chain. The two aromatic rings are linked only by the heptane chain. Gingerenone c is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, gingerenone c is primarily located in the membrane (predicted from logP). Outside of the human body, gingerenone c can be found in ginger and herbs and spices. This makes gingerenone c a potential biomarker for the consumption of these food products.
Scientific Research Applications
Antioxidant Properties
- Diarylheptanoids, including compounds similar to 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-(4E)-4-hepten-3-one, have been studied for their antioxidant properties. Zhou et al. (2007) found that these compounds isolated from Zingiber officinale rhizomes showed significant antioxidant activities in vitro, as assessed using models involving DPPH free radicals and superoxide anion radicals (Zhou et al., 2007).
Antifungal and Anticoccidium Activities
- Endo et al. (1990) isolated diarylheptenones, structurally related to the compound , from Zingiber officinale. These compounds, including gingerenone A, exhibited moderate anticoccidium activity and strong antifungal effects against Pyricularia oryzae (Endo et al., 1990).
Estrogenic Activity
- Suksamrarn et al. (2008) studied new diarylheptanoids isolated from Curcuma comosa for their estrogenic-like transcriptional activity. Some diarylheptanoids, including those structurally similar to our compound of interest, exhibited estrogenic activity comparable to or higher than the phytoestrogen genistein (Suksamrarn et al., 2008).
Anti-inflammatory Effects
- Sornkaew et al. (2015) discovered that diarylheptanoids isolated from Curcuma comosa, similar in structure to the specified compound, showed potent inhibitory activity on lipopolysaccharide-induced nitric oxide production in macrophage cells, indicating anti-inflammatory properties (Sornkaew et al., 2015).
Neuroprotective Effects
- Park and Kim (2002) isolated compounds from Curcuma longa that included diarylheptanoids structurally related to this compound. These compounds were found to protect PC12 cells from beta-amyloid insult, suggesting potential neuroprotective effects relevant for Alzheimer's disease (Park & Kim, 2002).
Antiproliferative Activity
- Ali et al. (2001) reported that diarylheptanoids from Alpinia blepharocalyx, including compounds similar to our compound of interest, showed significant antiproliferative activity against carcinoma and fibrosarcoma cells (Ali et al., 2001).
Properties
CAS No. |
128701-01-9 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hept-4-en-3-one |
InChI |
InChI=1S/C20H22O4/c1-24-20-14-16(9-13-19(20)23)8-12-17(21)5-3-2-4-15-6-10-18(22)11-7-15/h3,5-7,9-11,13-14,22-23H,2,4,8,12H2,1H3/b5-3+ |
InChI Key |
JYHZFCAVESZNKO-HWKANZROSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCC(=O)/C=C/CCC2=CC=C(C=C2)O)O |
SMILES |
COC1=C(C=CC(=C1)CCC(=O)C=CCCC2=CC=C(C=C2)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)C=CCCC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


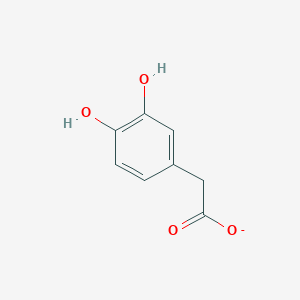



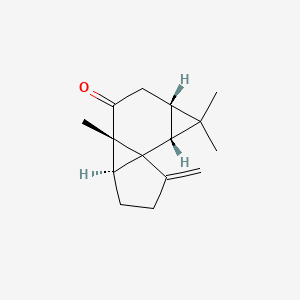
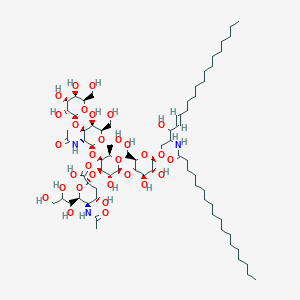
![(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/no-structure.png)
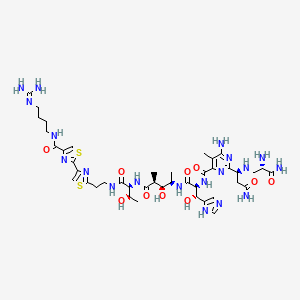
![[(7Z)-4-(Hydroxymethyl)-8-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B1238011.png)


![[4-[[(2S)-2-acetamidopropanoyl]-[(1S)-1-carboxyethyl]amino]-3-amino-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B1238014.png)
